1-Isopropyl-1H-indazole-4-carbaldehyde
Description
1-Isopropyl-1H-indazole-4-carbaldehyde is a heterocyclic aromatic compound featuring an indazole core (a bicyclic structure with two nitrogen atoms at positions 1 and 2) substituted with an isopropyl group at the N1 position and a formyl (-CHO) group at the C4 position. Its molecular formula is C₁₁H₁₂N₂O, with a molecular weight of 188.23 g/mol. The compound has been explored in pharmaceutical and biotechnological research due to the versatility of the indazole scaffold in drug discovery . However, commercial availability of this compound is currently discontinued, as reported by CymitQuimica, limiting its direct experimental applications .
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
1-propan-2-ylindazole-4-carbaldehyde |
InChI |
InChI=1S/C11H12N2O/c1-8(2)13-11-5-3-4-9(7-14)10(11)6-12-13/h3-8H,1-2H3 |
InChI Key |
KDSAVDRBISESEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC(=C2C=N1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropyl-1H-indazole-4-carbaldehyde can be synthesized through various methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, the reaction between 2-fluorobenzaldehyde and hydrazine can produce indazole derivatives . Another method includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by cyclization to yield the desired indazole .
Industrial Production Methods: Industrial production of 1-Isopropyl-1H-indazole-4-carbaldehyde typically involves optimized synthetic routes that ensure high yield and purity. These methods often employ transition metal catalysts and solvent-free conditions to minimize byproducts and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-1H-indazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The indazole ring can undergo electrophilic substitution reactions, where the formyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 1-Isopropyl-1H-indazole-4-carboxylic acid.
Reduction: 1-Isopropyl-1H-indazole-4-methanol.
Substitution: Various substituted indazole derivatives depending on the electrophile used.
Scientific Research Applications
Synthetic Chemistry
1-Isopropyl-1H-indazole-4-carbaldehyde serves as a versatile building block in the synthesis of various indazole derivatives. These derivatives are crucial in developing pharmaceuticals and agrochemicals. The compound can undergo several chemical reactions, including oxidation, reduction, and electrophilic substitution, which facilitate the creation of more complex structures.
Chemical Reactions
| Reaction Type | Description | Major Products |
|---|---|---|
| Oxidation | The formyl group can be oxidized to a carboxylic acid using potassium permanganate. | 1-Isopropyl-1H-indazole-4-carboxylic acid |
| Reduction | The formyl group can be reduced to an alcohol using sodium borohydride. | 1-Isopropyl-1H-indazole-4-methanol |
| Substitution | The indazole ring can undergo electrophilic substitution reactions. | Various substituted indazole derivatives |
Drug Development
The unique structure of 1-Isopropyl-1H-indazole-4-carbaldehyde allows for the exploration of new therapeutic agents, particularly in the treatment of cancer and neurological disorders. Numerous studies have investigated its derivatives for their potential biological activities.
Case Study: Anticancer Activity
Research has shown that indazole derivatives can act as inhibitors of enzymes such as phosphoinositide 3-kinase δ (PI3Kδ), which is implicated in various cancers. For instance, compounds derived from 1-Isopropyl-1H-indazole-4-carbaldehyde have been evaluated for their ability to inhibit cell proliferation in cancer cell lines, demonstrating significant potential as anticancer agents .
Fluorescent Probes
Researchers utilize 1-Isopropyl-1H-indazole-4-carbaldehyde to create fluorescent probes for bioimaging applications. These probes enhance the visualization of cellular processes in biological studies, enabling better understanding of molecular interactions within cells.
Material Science
The compound is also explored for its potential in developing advanced materials such as organic light-emitting diodes (OLEDs). Its electronic properties make it a candidate for use in optoelectronic devices, contributing to advancements in material science .
Agricultural Chemistry
Derivatives of 1-Isopropyl-1H-indazole-4-carbaldehyde are investigated for use as agrochemicals, contributing to the development of safer and more effective pesticides and herbicides. Research indicates that specific substitutions on the indazole structure can enhance herbicidal activity while minimizing environmental impact .
Mechanism of Action
The mechanism of action of 1-Isopropyl-1H-indazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives can act as inhibitors of enzymes like phosphoinositide 3-kinase δ, which plays a role in respiratory diseases . The formyl group in the compound can also participate in hydrogen bonding and other interactions that influence its biological activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on core heterocycles (indazole, indole, or imidazole) and substituent patterns. Below is a comparative analysis of key derivatives:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Core Heterocycle: Indazole (two adjacent nitrogen atoms) exhibits greater aromatic stability and hydrogen-bonding capacity compared to indole (one nitrogen) and imidazole (two non-adjacent nitrogens). This affects reactivity in cross-coupling reactions and interactions with biological targets . Imidazole derivatives (e.g., 1-(3-phenylpropyl)-1H-imidazole-4-carbaldehyde) are more polar due to the imidazole ring’s basicity, influencing solubility and pharmacokinetic properties .
Halogenated analogs (e.g., 3-Chloro-6-fluoro-1H-indazole) show enhanced electronic effects, improving binding affinity in enzyme inhibition studies .
Aldehyde Functionality :
- The formyl group at C4 in both indazole and indole derivatives enables nucleophilic addition reactions (e.g., Schiff base formation), a critical feature in prodrug design .
Biological Activity
1-Isopropyl-1H-indazole-4-carbaldehyde (C11H12N2O) is a compound from the indazole family, recognized for its diverse applications in medicinal chemistry and organic synthesis. This article explores its biological activity, including potential therapeutic effects, mechanisms of action, and comparisons with related compounds.
| Property | Value |
|---|---|
| Molecular Formula | C11H12N2O |
| Molecular Weight | 188.23 g/mol |
| IUPAC Name | 1-propan-2-ylindazole-4-carbaldehyde |
| InChI Key | KDSAVDRBISESEF-UHFFFAOYSA-N |
The biological activity of 1-Isopropyl-1H-indazole-4-carbaldehyde is primarily attributed to its interaction with specific molecular targets. Notably, indazole derivatives have been studied for their ability to inhibit enzymes such as phosphoinositide 3-kinase δ (PI3Kδ), which is implicated in various diseases, including respiratory conditions and cancer .
Anticancer Properties
Research indicates that indazole derivatives, including 1-Isopropyl-1H-indazole-4-carbaldehyde, exhibit significant anticancer properties. They have shown potential in inhibiting tumor growth by interfering with cellular signaling pathways involved in cancer progression. For instance, studies have demonstrated that modifications to the indazole structure can enhance potency against cancer cell lines .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory activity. Indazole derivatives are known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation . This property makes them candidates for treating inflammatory diseases.
Antimicrobial Activity
Another area of interest is the antimicrobial potential of 1-Isopropyl-1H-indazole-4-carbaldehyde. Preliminary studies suggest that it may possess inhibitory effects against various bacterial strains, although further investigation is required to establish its efficacy and mechanism .
Case Studies and Research Findings
Several studies have highlighted the biological activities of indazole derivatives:
- Anticancer Activity : A study reported that specific modifications on the indazole ring significantly increased the compound's potency against breast cancer cell lines (IC50 values were observed in the nanomolar range) .
- Anti-inflammatory Mechanisms : Research indicated that certain indazole derivatives could inhibit the expression of cyclooxygenase enzymes, which are crucial in the inflammatory process .
- Antimicrobial Evaluation : In a comparative study, various indazoles were tested against standard bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria .
Comparison with Related Compounds
When compared to similar compounds like 1H-indazole and 2H-indazole, 1-Isopropyl-1H-indazole-4-carbaldehyde demonstrates unique reactivity due to its specific substitution pattern. The presence of the isopropyl group at the 1-position and the formyl group at the 4-position allows for distinct interactions that enhance its biological activity compared to other derivatives.
| Compound | Unique Features | Biological Activity |
|---|---|---|
| 1-Isopropyl-1H-indazole-4-carbaldehyde | Isopropyl and formyl substituents | Anticancer, anti-inflammatory |
| 1H-Indazole | Lacks additional functional groups | Limited biological activity |
| 2H-Indazole | Different substitution patterns | Varies by specific derivative |
Q & A
Q. What are the recommended synthetic routes for 1-Isopropyl-1H-indazole-4-carbaldehyde, and how can reaction conditions be optimized?
The synthesis of 1-Isopropyl-1H-indazole-4-carbaldehyde can be approached via oxidation of the corresponding alcohol precursor or through direct functionalization of the indazole scaffold. For example, MnO₂ in dichloromethane at reflux has been used to oxidize 1H-indazole-4-methanol derivatives to aldehydes with ~85% yield . However, introducing the isopropyl group may require protecting group strategies to avoid side reactions. Optimization should focus on solvent choice (e.g., anhydrous conditions), catalyst loading, and reaction time. Characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm regiochemistry and purity .
Q. What spectroscopic techniques are most effective for characterizing 1-Isopropyl-1H-indazole-4-carbaldehyde?
- NMR : ¹H NMR can identify the aldehyde proton (δ ~9.5–10.5 ppm) and confirm the isopropyl group (δ ~1.2–1.5 ppm for CH₃, δ ~2.5–3.5 ppm for CH). ¹³C NMR resolves the aldehyde carbon (δ ~190–200 ppm).
- IR : A strong C=O stretch (~1700 cm⁻¹) confirms the aldehyde.
- MS : HRMS validates the molecular formula (C₁₁H₁₂N₂O, [M+H]⁺ = 189.1022).
Cross-referencing data with computational predictions (e.g., DFT) can resolve ambiguities in peak assignments .
Q. How can crystallographic data be obtained for this compound, and what software is recommended for structure refinement?
Single-crystal X-ray diffraction (SC-XRD) is ideal for unambiguous structural confirmation. Use SHELXL for refinement, as it is widely validated for small-molecule crystallography and supports anisotropic displacement parameters . Preprocessing with WinGX ensures compatibility with SHELX workflows. For visualization, ORTEP-3 provides high-quality thermal ellipsoid diagrams .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data between different refinement software (e.g., SHELXL vs. newer tools)?
Discrepancies in bond lengths or angles may arise from differences in refinement algorithms or weighting schemes. To resolve this:
Q. What strategies improve regioselectivity in the functionalization of 1-Isopropyl-1H-indazole-4-carbaldehyde?
Regioselective modification (e.g., at N1 or C4) can be achieved via:
- Protecting Groups : Temporarily block the aldehyde with a diethyl acetal to direct reactions to the indazole ring.
- Directed Metalation : Use LDA or Grignard reagents in THF at low temperatures (–78°C) to deprotonate specific positions.
- Computational Guidance : DFT calculations (e.g., Gaussian or ORCA) predict reactive sites by analyzing frontier molecular orbitals (FMOs) and charge distribution .
Q. How should researchers address inconsistencies in spectroscopic data interpretation (e.g., overlapping NMR signals)?
- 2D NMR : Utilize COSY, HSQC, and HMBC to resolve signal overlap and assign coupling networks.
- Variable Temperature NMR : Suppress dynamic effects (e.g., hindered rotation of the isopropyl group) by acquiring spectra at –40°C.
- Synchrotron IR/MS : High-resolution techniques at specialized facilities can separate isobaric interferences .
Q. What are the challenges in scaling up the synthesis of 1-Isopropyl-1H-indazole-4-carbaldehyde for batch production in academic labs?
Key challenges include:
- Purification : Column chromatography may be impractical; switch to recrystallization (e.g., ethanol/water mixtures).
- Oxidation Control : Over-oxidation to carboxylic acids can occur; monitor reaction progress via TLC and use stoichiometric MnO₂.
- Yield Optimization : Employ design of experiments (DoE) to test variables like temperature, solvent polarity, and catalyst ratios .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
